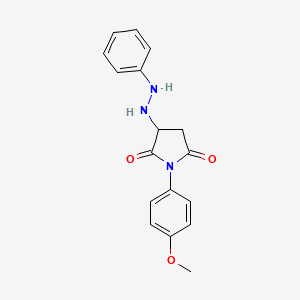

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione

Description

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring two distinct substituents:

- Position 1: A 4-methoxyphenyl group, providing electron-donating properties and aromaticity.

This compound’s unique structure positions it as a candidate for exploring biological activities such as anticonvulsant, antimicrobial, or enzyme-inhibitory effects, similar to other pyrrolidine-2,5-dione derivatives described in the literature .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVPXCAIPMAMQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a pyrrolidine derivative known for its complex structure and potential biological activities. The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group and a 2-phenylhydrazinyl group, both of which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The molecular formula of this compound is C17H17N3O3. The structure includes two dione functional groups located at positions 2 and 5 of the pyrrolidine ring, enhancing its reactivity.

Biological Activities

Research indicates that pyrrolidine derivatives exhibit a variety of biological activities, including:

- Antioxidant Activity : The presence of the methoxy group enhances the compound's solubility and may influence its antioxidant properties.

- Anticancer Activity : Several studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenging free radicals; potential for reducing oxidative stress. |

| Anticancer | Inhibition of cancer cell lines; mechanisms include apoptosis induction. |

| Antibacterial | Effectiveness against various bacterial strains; potential therapeutic applications. |

| Antifungal | Inhibition of fungal growth; relevance in treating fungal infections. |

Case Studies

- Anticancer Studies : A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including our compound, on different cancer cell lines. Results indicated significant inhibition of cell growth in HCT-15 colon carcinoma cells, with IC50 values comparable to standard treatments like doxorubicin .

- Antioxidant Potential : Another study assessed the antioxidant activity using DPPH free radical scavenging assays. The results showed that the compound exhibited substantial scavenging activity, suggesting its potential as an antioxidant agent .

- Antimicrobial Activity : Research on related compounds revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the potential application of this compound in treating infections .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Regulation : Its antioxidant properties can help mitigate oxidative stress within cells.

Discussion

The diverse biological activities associated with this compound suggest its potential as a therapeutic agent in various fields such as oncology and infectious diseases. Further studies are required to elucidate the specific mechanisms underlying these activities and to explore the compound's efficacy in vivo.

Scientific Research Applications

Biological Activities

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Antioxidant Effects : The presence of the dione functional groups may contribute to antioxidant properties, which can protect cells from oxidative stress.

Applications in Medicinal Chemistry

1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been investigated for several medicinal applications:

Anticancer Research

Several studies have focused on the compound's ability to induce apoptosis in cancer cells. For instance:

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of breast cancer cell lines by promoting apoptotic pathways.

Antimicrobial Development

The compound has been tested against various pathogens:

- Case Study : A study reported effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Agricultural Applications

Beyond medicinal uses, this compound shows promise in agricultural applications:

Pesticide Development

Research has indicated that pyrrolidine derivatives can act as pesticides due to their ability to disrupt biological processes in pests:

- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced pest populations in crops without significant toxicity to beneficial insects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical and biological properties. Key analogues include:

Compound 2e () :

- Structure : 3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione.

- Key Differences : Replaces the phenylhydrazinyl group with a lipophilic hexadecylthio chain.

- Properties: Melting Point: 103–104°C (higher than hydrazine derivatives due to van der Waals interactions in the alkyl chain). Bioactivity: Not reported, but lipophilicity may enhance membrane permeability .

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione () :

- Structure : Piperidin-1-yl group at position 3.

- Key Differences : Cyclic amine substituent vs. aromatic hydrazine.

- Properties :

- Molecular Weight : 288.34 (vs. ~316.35 for the target compound).

- logP : 1.08 (indicative of moderate lipophilicity).

- Polar Surface Area (PSA) : 39.5 Ų (lower than the target compound’s estimated PSA of ~80–90 Ų due to the hydrazine group).

Vigabatrin-like Derivatives () :

Impact of Position 1 Substituents

The 4-methoxyphenyl group is conserved in several analogues (e.g., ). Its electron-donating methoxy group enhances aromatic stability and may modulate receptor binding. For example:

Physicochemical and Pharmacokinetic Properties

Key parameters influencing bioavailability (per ):

*Estimated based on structural features.

The target compound’s higher PSA and rotatable bond count may reduce oral bioavailability compared to the piperidin-1-yl analogue, aligning with trends in .

Q & A

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, and how is structural confirmation achieved?

The compound is synthesized via refluxing equimolar 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid, followed by crystallization . Structural confirmation involves single-crystal X-ray diffraction (mean C–C bond length = 0.002 Å, R factor = 0.034) and NMR spectroscopy (¹H/¹³C signals for methoxy, phenylhydrazine, and pyrrolidine-dione moieties) .

Q. How is the pharmacological activity of this compound typically screened in vitro?

Fluorometric assays are used to evaluate enzyme inhibition (e.g., GABA-transaminase), with IC50 values compared to reference standards like vigabatrin. For example, derivatives with 4-bromophenyl or salicyldehyde substituents showed IC50 values of 5.2 mM and 6.2 mM, respectively . Electrophysiological or radioligand binding assays may assess receptor affinity (e.g., 5-HT1A/SERT) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : Assigns protons (e.g., methoxy at δ ~3.8 ppm) and carbons (e.g., carbonyls at δ ~170 ppm) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O bonds in pyrrolidine-dione core) .

- HRMS : Confirms molecular weight (e.g., via ESI-HRMS) .

Advanced Research Questions

Q. How can structural modifications optimize dual-target activity (e.g., 5-HT1A/SERT) in pyrrolidine-2,5-dione derivatives?

Introduce arylpiperazine or indole moieties at the N1/N3 positions to enhance receptor cross-reactivity. For instance, 3-(1H-indol-3-yl) derivatives with 7-azaindole substitutions showed improved 5-HT1A/SERT binding in radioligand assays . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .

Q. What mechanisms underlie the compound’s enzyme inhibition (e.g., GABA-transaminase), and how do substituents modulate potency?

The phenylhydrazine group may act as a competitive inhibitor by mimicking GABA’s amino group. Bromine or methoxy substituents on the aryl ring enhance lipophilicity and active-site binding, reducing IC50 values (e.g., 4-bromophenyl: IC50 = 5.2 mM vs. salicyldehyde: 6.2 mM) . Kinetic assays (e.g., Lineweaver-Burk plots) can validate inhibition modes.

Q. How can conflicting IC50 values across biological assays be resolved?

Q. What computational strategies predict the compound’s acetylcholinesterase (AChE) inhibition potential?

Molecular dynamics simulations (e.g., GROMACS) and QSAR models correlate substituent effects (e.g., nitro groups at C4/C5) with pIC50. For example, 1-(4-hydroxy-3,5-dinitrophenyl)pyrrolidine-2,5-dione showed pIC50 = 3.124, outperforming donepezil (pIC50 = 2.7643) .

Q. How does crystallography software (e.g., SHELX) improve structural refinement?

SHELXL refines X-ray data using least-squares minimization, resolving disorder (e.g., methyl/phenyl rotamers) and anisotropic thermal parameters. The R factor threshold (<0.05) ensures accuracy .

Q. What synthetic challenges arise when introducing bulky substituents (e.g., arylpiperazines), and how are they addressed?

Steric hindrance can reduce yields during nucleophilic substitution. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.